- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acidJiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

93-85-6 structure
Produktname:2-amino-1,3-benzothiazole-6-carboxylic acid
2-amino-1,3-benzothiazole-6-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- InChI-Schlüssel: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 194.014999g/mol
- Oberflächenladung: 0
- XLogP3: 1.8
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 194.014999g/mol
- Monoisotopenmasse: 194.014999g/mol
- Topologische Polaroberfläche: 104Ų
- Schwere Atomanzahl: 13
- Komplexität: 224
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: 4
Experimentelle Eigenschaften
- Dichte: 1.604
- Schmelzpunkt: 265 ºC (dec.)
- Siedepunkt: 466.6°C at 760 mmHg
- Flammpunkt: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-37
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- TSCA:Yes
- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-amino-1,3-benzothiazole-6-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 100g |
¥2112.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 5g |
845.0CNY | 2021-07-07 | |
Cooke Chemical | A1095212-1G |
2-Aminobenzothiazole-6-carboxylic acid |
93-85-6 | 98% | 1g |
RMB 62.40 | 2025-02-20 | |
Chemenu | CM115848-10g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 10g |
$64 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 10g |
¥195.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 | |
Apollo Scientific | OR15130-25g |
2-Amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 25g |
£135.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
¥662.0 | 2023-09-01 | |
Enamine | EN003-7268-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 93% | 25g |
$159.0 | 2023-09-03 |
2-amino-1,3-benzothiazole-6-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivativesJournal of Pharmacy Research, 2009, 2(9), 1383-1384,
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Referenz
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones DerivativesPolycyclic Aromatic Compounds, 2022, 42(7), 4255-4269,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2OTetrahedron Letters, 2021, 83,,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Referenz
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Referenz
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivativesWorld Journal of Pharmaceutical Research, 2014, 3, 1165-1173,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Referenz
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabKBioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Referenz
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodateSynlett, 2012, 23(15), 2219-2222,
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Referenz
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agentsBioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referenz
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Referenz
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agentsArabian Journal of Chemistry, 2016, 9,,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazolesJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivativesLetters in Drug Design & Discovery, 2011, 8(8), 717-724,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referenz
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Referenz
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activityDrug Invention Today, 2009, 1(1), 32-34,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referenz
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- sunbrella
- Potassium thiocyanate
- Thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- 4-Thioureidobenzoic acid
- Potassium cyanate
- Ammonium thiocyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Verwandte Literatur
-
Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162
-
Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425
-
Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184
-
Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969
-
Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663
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